molecular formula C20H30O2 B1674359 Eicosapentaenoic acid CAS No. 10417-94-4

Eicosapentaenoic acid

Cat. No. B1674359
CAS RN: 10417-94-4
M. Wt: 302.5 g/mol
InChI Key: JAZBEHYOTPTENJ-JLNKQSITSA-N
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Description

Eicosapentaenoic acid (EPA) is an omega-3 fatty acid. It is a carboxylic acid with a 20-carbon chain and five cis double bonds. The first double bond is located at the third carbon from the omega end . EPA is a polyunsaturated fatty acid (PUFA) that acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids . It is obtained in the human diet by eating oily fish or by taking supplemental forms of fish oil or algae oil .


Synthesis Analysis

EPA is synthesized through the polyketide synthase pathway, fatty acid prolongation, and triglyceride synthesis pathways . The expression of genes related to these pathways is significantly upregulated in the mutant strain, while the expression of genes involved in the β-oxidation pathway and fatty acid degradation pathway is downregulated in favor of EPA biosynthesis .


Molecular Structure Analysis

EPA is a carboxylic acid with a 20-carbon chain and five cis double bonds . The molecular formula of EPA is C20H30O2 . The first double bond is located at the third carbon from the omega end .


Chemical Reactions Analysis

EPA acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids . It is also a precursor and the hydrolytic breakdown product of eicosapentaenoyl ethanolamide .


Physical And Chemical Properties Analysis

EPA is a straight-chain polyunsaturated fatty acid . Its chemical formula is C20H30O2, and its molar mass is 302.451 g/mol .

Scientific Research Applications

1. Psychiatry and Neurology

  • Schizophrenia : EPA has been studied for its effects on persistent symptoms in schizophrenia patients. It showed significant improvements in patients when used as an add-on treatment, especially in conjunction with clozapine, suggesting a beneficial role in managing schizophrenia symptoms (Peet & Horrobin, 2002).
  • First-Episode Psychosis : In a study of first-episode psychosis patients, EPA supplementation influenced brain metabolism, particularly affecting glutathione and the glutamine/glutamate cycle. This suggests its potential utility in early-stage psychosis management (Berger et al., 2008).
  • Depression and Bipolar Disorder : Several clinical trials have found that EPA significantly improved depressive symptoms, indicating its potential as a treatment option for major depressive disorders and bipolar depression (Song & Zhao, 2007);

(Frangou, Lewis, & McCrone, 2006).

2. Cancer Research

  • Cancer Cachexia : EPA has been evaluated for its role in cancer cachexia, particularly in gastrointestinal and lung cancers. While some studies have shown a trend in favor of EPA in improving weight and lean body mass, the results are not uniformly conclusive (Fearon et al., 2006); (Murphy et al., 2011).
  • Pancreatic Cancer : In pancreatic cancer patients, EPA supplementation showed potential in stabilizing weight and may be effective as an anticachectic agent (Wigmore et al., 2000).
  • Mechanism of Action in Cancer : Studies have explored the mechanism of EPA's effects on cancer cells, including its role in cell cycle arrest and induction of apoptosis, suggesting its potential as a therapeutic agent in cancer treatment (Lai et al., 1996).

Safety And Hazards

EPA may be harmful if inhaled or in contact with skin. It may cause respiratory irritation, moderate skin irritation, and eye irritation . It may also be harmful if swallowed .

Future Directions

Future directions should focus on further increasing EPA productivity, adopting alternative cultivation approaches with less energy input, and recovering EPA via environmentally friendly methods . The landmark Reduction of Cardiovascular Events with Icosapentaenoic Ethyl-Intervention Trial (REDUCE-IT) has demonstrated significant cardiovascular mortality benefits of purified EPA ethyl ester, with a 25% relative risk reduction in major cardiovascular events .

properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBEHYOTPTENJ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041023
Record name Timnodonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Eicosapentaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40.
Record name Icosapent
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Product Name

Icosapent

CAS RN

10417-94-4
Record name Timnodonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10417-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icosapent [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Timnodonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOSAPENT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN7QOV9EA
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Record name Eicosapentaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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